molecular formula C13H10F2O2 B6379674 5-(2,3-Difluorophenyl)-2-methoxyphenol CAS No. 1261919-90-7

5-(2,3-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379674
CAS No.: 1261919-90-7
M. Wt: 236.21 g/mol
InChI Key: LXQUAOCEOVNBRX-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-2-methoxyphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group attached to the phenol

Properties

IUPAC Name

5-(2,3-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQUAOCEOVNBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685531
Record name 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-90-7
Record name 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-2-methoxyphenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This method utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using more efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced phenolic compounds.

    Substitution: Substituted phenols with different functional groups replacing the fluorine atoms.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes
  • 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(2-fluoro-4-alkylphenyl)-1,3-dioxanes
  • 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(2,3-difluoro-4-alkylphenyl)-1,3-dioxanes

Uniqueness

5-(2,3-Difluorophenyl)-2-methoxyphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

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